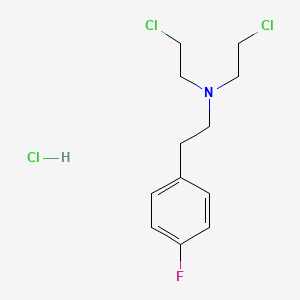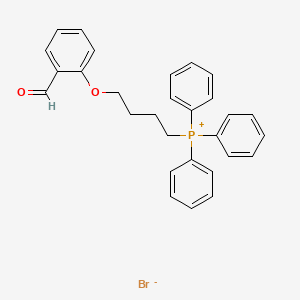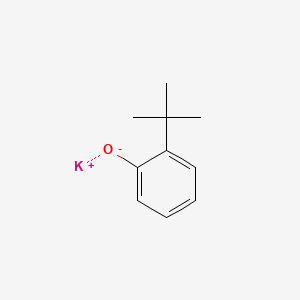
Potassium o-tert-butylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium o-tert-butylphenolate is an organic compound with the molecular formula C10H13KO. It is a potassium salt of o-tert-butylphenol, characterized by the presence of a tert-butyl group attached to the ortho position of the phenol ring. This compound is known for its strong basicity and is widely used in organic synthesis as a reagent and catalyst.
Preparation Methods
Synthetic Routes and Reaction Conditions: Potassium o-tert-butylphenolate is typically prepared by the reaction of o-tert-butylphenol with potassium hydroxide. The reaction is carried out in an organic solvent such as tetrahydrofuran (THF) or diethyl ether. The process involves the deprotonation of the phenol group by potassium hydroxide, resulting in the formation of the potassium salt.
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar route but on a larger scale. The reaction is conducted in large reactors with controlled temperature and pressure conditions to ensure high yield and purity. The product is then purified by crystallization or distillation.
Chemical Reactions Analysis
Types of Reactions: Potassium o-tert-butylphenolate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinones or other oxidized derivatives.
Reduction: It can be reduced to form corresponding hydroquinones.
Substitution: It participates in nucleophilic substitution reactions, where the phenolate ion acts as a nucleophile.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed:
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Hydroquinones and related compounds.
Substitution: Various substituted phenolic derivatives depending on the electrophile used.
Scientific Research Applications
Potassium o-tert-butylphenolate has a wide range of applications in scientific research:
Chemistry: It is used as a strong base and nucleophile in organic synthesis, facilitating various reactions such as deprotonation, alkylation, and acylation.
Biology: It is employed in the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: It is used in the preparation of drug intermediates and active pharmaceutical ingredients (APIs).
Industry: It serves as a catalyst in polymerization reactions and as a stabilizer in the production of certain polymers.
Mechanism of Action
The mechanism of action of potassium o-tert-butylphenolate primarily involves its strong basicity and nucleophilicity. The phenolate ion can deprotonate weak acids and participate in nucleophilic substitution reactions. The tert-butyl group provides steric hindrance, influencing the reactivity and selectivity of the compound in various reactions.
Molecular Targets and Pathways:
Deprotonation: The phenolate ion deprotonates weak acids, forming phenolic derivatives.
Nucleophilic Substitution: The phenolate ion attacks electrophilic centers, leading to the formation of substituted phenolic compounds.
Comparison with Similar Compounds
Potassium tert-butoxide: A strong base used in organic synthesis, similar in reactivity but lacks the phenolic structure.
Sodium o-tert-butylphenolate: Similar in structure and reactivity but with sodium as the counterion.
Potassium phenolate: Lacks the tert-butyl group, resulting in different steric and electronic properties.
Uniqueness: Potassium o-tert-butylphenolate is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity and selectivity in various chemical reactions. This makes it a valuable reagent in organic synthesis, particularly in reactions requiring strong bases and nucleophiles.
Properties
CAS No. |
41769-06-6 |
|---|---|
Molecular Formula |
C10H13KO |
Molecular Weight |
188.31 g/mol |
IUPAC Name |
potassium;2-tert-butylphenolate |
InChI |
InChI=1S/C10H14O.K/c1-10(2,3)8-6-4-5-7-9(8)11;/h4-7,11H,1-3H3;/q;+1/p-1 |
InChI Key |
MJJRTHQWOQIYOB-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


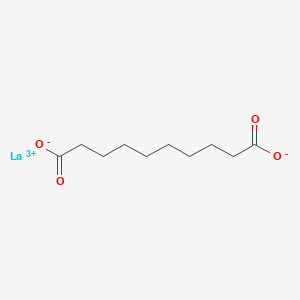
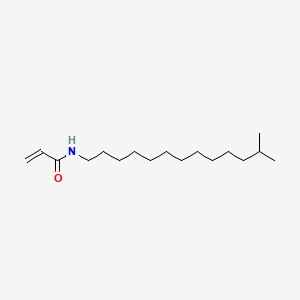


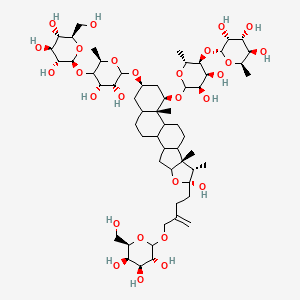
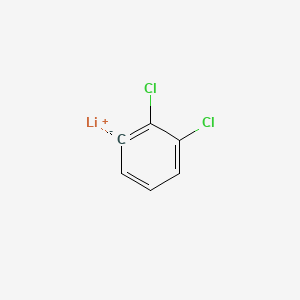

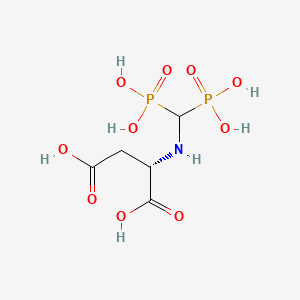
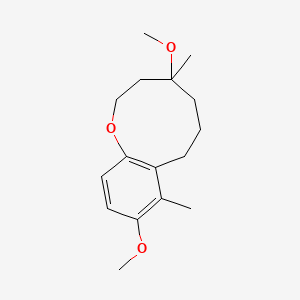
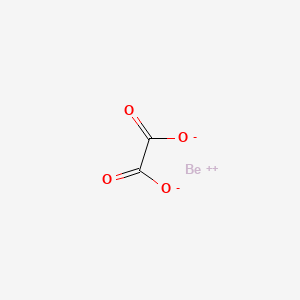
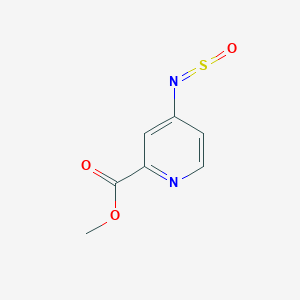
![5-amino-N-[3-(2-nitrophenoxy)propyl]-2,4-dioxo-1H-pyrimidine-6-carboxamide](/img/structure/B12645205.png)
